1-Bromooctan-2-one

Description

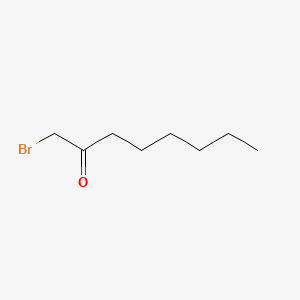

Structure

3D Structure

Properties

IUPAC Name |

1-bromooctan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO/c1-2-3-4-5-6-8(10)7-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQBIERXAUCGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181311 | |

| Record name | 1-Bromooctan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26818-08-6 | |

| Record name | 1-Bromo-2-octanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26818-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromooctan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026818086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromooctan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromooctan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromooctan-2-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromooctan-2-one is a versatile bifunctional organic compound that serves as a key intermediate in a variety of synthetic transformations. As an α-bromoketone, its reactivity is characterized by the electrophilic carbonyl carbon and the susceptible carbon-bromine bond, making it a valuable building block for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other pharmacologically relevant scaffolds. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and purification. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅BrO | [1] |

| Molecular Weight | 207.11 g/mol | [1], [2] |

| CAS Number | 26818-08-6 | [1], [2] |

| Appearance | Light yellow oil/liquid | [3] |

| IUPAC Name | This compound | [1] |

Synthesis of this compound

The synthesis of this compound typically involves the α-bromination of a corresponding ketone, 2-octanone. A common and effective method is the reaction of the parent ketone with a brominating agent under acidic conditions. This proceeds through an enol or enolate intermediate, which then attacks molecular bromine.

A detailed synthetic protocol is described in the literature for the preparation of this compound from heptanoic acid. This multi-step synthesis involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with diazomethane and subsequent treatment with hydrobromic acid.[3]

Experimental Protocol: Synthesis from Heptanoic Acid[3]

-

Acid Chloride Formation: To a solution of heptanoic acid in dichloromethane, add a catalytic amount of dimethylformamide (DMF). Cool the mixture to 0 °C and add oxalyl chloride dropwise. Stir the reaction for one hour.

-

Diazomethane Formation (Caution: Diazomethane is toxic and explosive): In a separate apparatus designed for diazomethane generation, a solution of Diazald in diethyl ether is added dropwise to a heated solution of potassium hydroxide in ethanol and water. The generated diazomethane is distilled and collected in a cooled flask.

-

α-Diazoketone Formation: The crude acid chloride from step 1 is concentrated in vacuo and redissolved in dichloromethane. This solution is then added slowly to the cold diazomethane solution from step 2 and stirred for one hour.

-

α-Bromoketone Formation: Concentrated hydrobromic acid is added slowly to the reaction mixture. After stirring for 20 minutes, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

-

Workup and Purification: The mixture is extracted with ethyl acetate, washed with brine, and concentrated. The crude product is then purified by column chromatography to yield this compound as a light yellow oil.

Caption: Synthetic workflow for this compound from heptanoic acid.

Spectroscopic Characterization

Spectroscopic data is crucial for the verification of the structure and purity of this compound.

-

¹H NMR (400 MHz, CDCl₃): δ 3.89 (s, 2H), 2.65 (t, J = 7.2 Hz, 2H), 1.61–1.58 (m, 2H), 1.29 (s, 6H), 0.88 (t, J = 7.2 Hz, 3H).[4]

-

¹³C NMR (100 MHz, CDCl₃): δ 202.3, 39.8, 34.3, 31.5, 28.7, 23.8, 22.4, 14.0.[4]

The singlet at 3.89 ppm in the ¹H NMR spectrum is characteristic of the two protons on the carbon adjacent to the bromine atom and the carbonyl group. The triplet at 2.65 ppm corresponds to the two protons on the carbon adjacent to the carbonyl group on the other side. The remaining signals correspond to the protons of the hexyl chain. In the ¹³C NMR spectrum, the signal at 202.3 ppm is indicative of the carbonyl carbon.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the presence of two reactive sites: the electrophilic carbonyl group and the carbon atom bearing the bromine atom, which is susceptible to nucleophilic attack. This dual reactivity makes it a valuable precursor for the synthesis of various heterocyclic systems and other functionalized molecules.

Synthesis of Thiazoles

This compound is a key starting material in the Hantzsch thiazole synthesis. For instance, it can be reacted with a thiourea or thioamide to construct the thiazole ring. This has been demonstrated in the synthesis of 2-bromo-4-hexylthiazole, where this compound is first converted to 1-thiocyanatooctan-2-one, which then undergoes cyclization.[5]

Synthesis of Substituted Imidazoles

In the field of medicinal chemistry, this compound has been utilized in the synthesis of 4,5-disubstituted-2-aminoimidazoles.[3] These scaffolds are of interest due to their potential biological activities, including antibiotic and antibiofilm properties.[3]

Biocatalytic Reductions

This compound can serve as a substrate in biocatalytic reductions. For example, alcohol dehydrogenases can stereoselectively reduce the ketone functionality to a secondary alcohol, leading to the formation of chiral bromohydrins. These chiral intermediates are valuable for the synthesis of enantiopure epoxides.[6]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined reactivity as an α-bromoketone allows for the efficient construction of a variety of important molecular frameworks, particularly heterocyclic compounds. A thorough understanding of its synthesis, properties, and safe handling is crucial for its successful application in research and development, including the discovery of new therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Kim, T., Jeong, W., An, S., Kim, J., Ham, G., Pyo, S., Cha, H., Jung, I. H., & Chung, D. S. (2023).

- Kim, T., Jeong, W., An, S., Kim, J., Ham, G., Pyo, S., Cha, H., Jung, I. H., & Chung, D. S. (2023). Designing Bithiazole-Based Conjugated Polymers as Alternatives to Benzothiadiazole for Photocatalytic Hydrogen Evolution. Nanoscale Horizons.

- Ríos-Lombardía, N., Cocinero, A., Lavandera, I., Gotor-Fernández, V., & Gotor, V. (2015). Chemo- and Stereodivergent Preparation of Terminal Epoxides and Bromohydrins through One-Pot Biocatalysed Reactions.

- Grote, Z. M., Tira, C. E., Stegman, R. A., & G. A. O'Doherty. (2010). A nitroenolate approach to the synthesis of 4,5-disubstituted-2-aminoimidazoles. Pilot library assembly and screening for antibiotic and antibiofilm activity. Organic & Biomolecular Chemistry, 8(12), 2814-2822.

- Al-kadamany, A., Day, C. S., & O'Doherty, G. A. (2010). Thiazole-induced rigidification in substituted dithieno-tetrathiafulvalene: the effect of planarisation on charge transport properties. Beilstein Journal of Organic Chemistry, 6, 84.

- Dhindsa, A. S., Bryce, M. R., & Petty, M. C. (1989). Synthesis of tetrathiafulvalene (TTF) derivatives substituted with two and four hydrophobic alkyl chains. Synthetic Metals, 32(3), 379-389.

- Anonymous.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Bromooctan-2-one

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-bromooctan-2-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of NMR spectroscopy for the structural elucidation of α-haloketones. We will explore the nuanced effects of the carbonyl and bromine substituents on the chemical environment of the molecule and present a detailed, field-proven protocol for data acquisition and analysis.

Introduction: The Structural Significance of α-Haloketones and the Power of NMR

α-Haloketones, such as this compound, are pivotal intermediates in organic synthesis, valued for their dual reactivity at the electrophilic carbonyl carbon and the adjacent carbon-halogen bond. This functionality makes them versatile building blocks in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Accurate structural verification of these intermediates is paramount to ensure the integrity of subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the molecular framework, including connectivity, stereochemistry, and the electronic environment of individual atoms.

This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing a granular interpretation of chemical shifts and coupling patterns. The causality behind these spectral features will be explained through an examination of inductive and anisotropic effects, offering insights that are broadly applicable to the spectral analysis of other α-haloketones.

Theoretical Framework: Understanding the Chemical Environment

The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In this compound, the presence of two powerful electron-withdrawing groups—the carbonyl group (C=O) and the bromine atom—creates a distinctive electronic landscape along the carbon chain, leading to a predictable dispersion of NMR signals.

The Influence of the Carbonyl Group: The oxygen atom of the carbonyl group is highly electronegative, inducing a significant dipole moment and rendering the carbonyl carbon electron-deficient. This deshielding effect causes the carbonyl carbon to resonate at a characteristically low field (high ppm value) in the ¹³C NMR spectrum, typically in the range of 190–220 ppm.[1] Protons on the α-carbon (the carbon adjacent to the carbonyl) are also deshielded and appear in a predictable region of the ¹H NMR spectrum, generally between 2.1 and 2.6 ppm.[1]

The Role of the α-Bromine Atom: The bromine atom further enhances the deshielding of the α-carbon and its attached protons through its own electronegativity. This inductive effect results in a downfield shift for both the α-protons and the α-carbon compared to a simple ketone.[2] The interplay of these two functional groups dictates the precise chemical shifts observed in the NMR spectra of this compound.

¹H and ¹³C NMR Spectral Data for this compound

The following tables summarize the experimentally observed ¹H and ¹³C NMR data for this compound, acquired in deuterated chloroform (CDCl₃) as the solvent.[3]

Table 1: ¹H NMR Data for this compound

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (CH₂Br) | 3.88 | Singlet (s) | - | 2H |

| H-3 (CH₂) | 2.64 | Triplet (t) | 7.47 | 2H |

| H-4 (CH₂) | 1.64-1.58 | Multiplet (m) | - | 2H |

| H-5, H-6, H-7 (CH₂) | 1.33-1.26 | Multiplet (m) | - | 6H |

| H-8 (CH₃) | 0.89 | Triplet (t) | 6.71 | 3H |

Table 2: ¹³C NMR Data for this compound

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C-1 (CH₂Br) | 34.26 |

| C-2 (C=O) | 202.25 |

| C-3 (CH₂) | 39.84 |

| C-4 (CH₂) | 23.81 |

| C-5 (CH₂) | 28.69 |

| C-6 (CH₂) | 31.47 |

| C-7 (CH₂) | 22.43 |

| C-8 (CH₃) | 13.98 |

Spectral Interpretation and Structural Assignment

A detailed analysis of the ¹H and ¹³C NMR data allows for the unambiguous assignment of each signal to a specific position within the this compound molecule.

¹H NMR Spectrum Analysis

-

δ 3.88 (s, 2H): This singlet corresponds to the two protons on C-1 (the brominated methylene group). The significant downfield shift is a direct consequence of the strong deshielding effect of the adjacent bromine atom and the carbonyl group. The absence of coupling (a singlet) indicates that there are no protons on the adjacent C-2 carbon.

-

δ 2.64 (t, J = 7.47 Hz, 2H): These protons are on C-3, the other α-carbon to the carbonyl group. Their chemical shift is characteristic of α-protons in a ketone.[1] The signal is split into a triplet by the two neighboring protons on C-4.

-

δ 1.64-1.58 (m, 2H): This multiplet is assigned to the protons on C-4. These protons are coupled to the protons on both C-3 and C-5, resulting in a complex splitting pattern.

-

δ 1.33-1.26 (m, 6H): This broad multiplet represents the overlapping signals of the protons on C-5, C-6, and C-7. These methylene groups are further removed from the electron-withdrawing functional groups and thus resonate in the typical aliphatic region.

-

δ 0.89 (t, J = 6.71 Hz, 3H): This upfield triplet is characteristic of a terminal methyl group. The signal is split by the two adjacent protons on C-7.

¹³C NMR Spectrum Analysis

-

δ 202.25: This highly deshielded signal is unequivocally assigned to the carbonyl carbon (C-2), consistent with the expected range for ketones (190-220 ppm).[1]

-

δ 39.84: This signal corresponds to the methylene carbon C-3, which is alpha to the carbonyl group.

-

δ 34.26: This downfield signal is assigned to the brominated methylene carbon (C-1). The direct attachment to the electronegative bromine atom causes a significant downfield shift.

-

δ 31.47, 28.69, 23.81, 22.43: These signals correspond to the remaining methylene carbons (C-4, C-5, C-6, and C-7) of the octyl chain.

-

δ 13.98: This upfield signal is characteristic of the terminal methyl carbon (C-8).

Experimental Protocol: A Self-Validating System

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Synthesis of this compound

α-Bromo ketones are commonly synthesized via the acid-catalyzed bromination of the corresponding ketone.[4]

Diagram of Synthetic Workflow:

Sources

- 1. Ketones | OpenOChem Learn [learn.openochem.org]

- 2. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Guide to the IUPAC Nomenclature of C₈H₁₅BrO α-Bromo Ketones

Abstract: The systematic and unambiguous naming of organic compounds is fundamental to scientific communication, particularly in the fields of chemical research and drug development. α-Bromo ketones are a critical class of intermediates in organic synthesis, valued for their reactivity in forming new carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive framework for determining the correct IUPAC (International Union of Pure and Applied Chemistry) name for any structural isomer of C₈H₁₅BrO that is an α-bromo ketone. We will deconstruct the IUPAC nomenclature rules, explore the inherent isomerism of this molecular formula, and present a logical, step-by-step workflow for naming both acyclic and cyclic variants. This document is intended for researchers, chemists, and professionals who require a deep, operational understanding of chemical nomenclature.

The Significance of α-Bromo Ketones and Nomenclature

α-Bromo ketones are organic compounds characterized by a bromine atom attached to the carbon atom immediately adjacent to a carbonyl group (the α-carbon). This structural motif renders the α-carbon highly electrophilic and susceptible to nucleophilic attack, making these compounds powerful building blocks in synthetic chemistry.[1] They are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.

Given the molecular formula C₈H₁₅BrO, a significant number of structural isomers are possible. The degree of unsaturation for a corresponding acyclic alkane (C₈H₁₈) is calculated as follows: ( (2*8 + 2) - 16 ) / 2 = 1. This single degree of unsaturation is satisfied by the carbonyl group (C=O) of the ketone. Therefore, the C₈H₁₅Br skeleton can be either a saturated acyclic chain or a saturated monocyclic ring system. An unambiguous naming system is not merely an academic exercise; it is essential for reproducibility, patent filings, and regulatory compliance.

Foundational IUPAC Principles for Naming α-Bromo Ketones

The IUPAC system provides a hierarchical set of rules to generate a unique name for any given structure. For α-bromo ketones, the following principles are paramount.

-

Priority of Functional Groups : The ketone functional group has higher priority in nomenclature than halogens, alkyl groups, and carbon-carbon multiple bonds.[2] This dictates that the parent name will end in the suffix "-one" and the numbering of the carbon skeleton will be assigned to give the carbonyl carbon the lowest possible locant.[3][4]

-

Parent Chain/Ring Selection :

-

Locating Substituents : After establishing the primary numbering based on the ketone, all other substituents (e.g., bromo, methyl, ethyl) are assigned locants based on this numbering scheme. They are then prefixed to the parent name in alphabetical order.[7]

-

Translating "Alpha" (α) to an IUPAC Locant : The common designation "α" refers to the carbon(s) adjacent to the carbonyl. In IUPAC nomenclature, this must be translated into a specific number. For a cyclic ketone, the α-position is always locant #2. For an acyclic ketone, it is the numbered carbon adjacent to the carbonyl carbon.

Systematic Nomenclature: Acyclic C₈H₁₅BrO Isomers

Acyclic isomers of C₈H₁₅BrO can exist as straight-chain or branched octanones, or as ketones with shorter parent chains and various alkyl substituents.

Protocol for Naming Acyclic α-Bromo Ketones

-

Identify the Parent Chain : Find the longest continuous carbon chain containing the ketone's carbonyl group. This determines the root name (e.g., octanone, heptanone).

-

Number the Parent Chain : Number the chain from the end that gives the carbonyl carbon the lowest possible number.

-

Identify and Locate the Bromo Group : The bromine atom must be on a carbon adjacent to the carbonyl. Identify this carbon's number.

-

Identify and Locate Other Substituents : Identify any alkyl groups, determine their locants based on the established numbering, and use prefixes (di-, tri-) if multiples of the same group are present.

-

Assemble the Full Name : List the substituents alphabetically (e.g., "bromo" before "methyl"). Place the locant for the ketone just before the "-one" suffix or before the parent name. For example, 1-Bromo-octan-2-one.

Examples of Acyclic Isomers

| Structure | Parent Chain | Carbonyl Position | Bromo Position (α) | IUPAC Name |

| Br-CH₂-CO-(CH₂)₅-CH₃ | Octanone | 2 | 1 | 1-Bromooctan-2-one |

| CH₃-CH(Br)-CO-(CH₂)₄-CH₃ | Octanone | 3 | 2 | 2-Bromooctan-3-one |

| CH₃-CH₂-CH(Br)-CO-(CH₂)₃-CH₃ | Octanone | 4 | 3 | 3-Bromooctan-4-one |

| Br-CH₂-CO-CH(CH₃)-(CH₂)₃-CH₃ | Heptanone | 2 | 1 | 1-Bromo-3-methylheptan-2-one |

| (CH₃)₃C-CH(Br)-CO-CH₂-CH₃ | Pentanone | 3 | 4 | 4-Bromo-5,5-dimethylhexan-3-one |

Systematic Nomenclature: Cyclic C₈H₁₅BrO Isomers

The formula C₈H₁₅BrO is also consistent with a saturated monocyclic ketone structure, where the ring itself contains the carbonyl group.

Protocol for Naming Cyclic α-Bromo Ketones

-

Identify the Parent Ring : Name the cycloalkane that contains the carbonyl group (e.g., cyclooctanone, cycloheptanone). This is the parent name.

-

Number the Ring : The carbonyl carbon is always assigned as C1. This number is typically not included in the final name unless there is ambiguity.[5]

-

Number Substituents : Number the ring in the direction (clockwise or counter-clockwise) that gives the substituents the lowest possible set of locants. Since the bromine is in the α-position, it will be at C2.

-

Assemble the Full Name : Prefix the substituent names and their locants, in alphabetical order, to the parent cycloalkanone name.

Examples of Cyclic Isomers

| Structure | Parent Ring | Bromo Position (α) | Other Substituents | IUPAC Name |

| 8-membered ring with =O at C1, Br at C2 | Cyclooctanone | 2 | None | 2-Bromocyclooctanone |

| 7-membered ring with =O at C1, Br at C2, CH₃ at C3 | Cycloheptanone | 2 | 3-methyl | 2-Bromo-3-methylcycloheptanone |

| 6-membered ring with =O at C1, Br at C2, C₂H₅ at C4 | Cyclohexanone | 2 | 4-ethyl | 2-Bromo-4-ethylcyclohexanone |

| 5-membered ring with =O at C1, Br at C2, propyl at C5 | Cyclopentanone | 2 | 5-propyl | 2-Bromo-5-propylcyclopentanone |

Visual Workflow for IUPAC Naming

To ensure a rigorous and reproducible naming process, the following decision-making workflow can be employed. This logic is represented visually in the diagram below.

Caption: Decision workflow for naming C₈H₁₅BrO α-bromo ketone isomers.

Conclusion

The IUPAC nomenclature for α-bromo ketones with the formula C₈H₁₅BrO is systematic and follows a clear hierarchy of rules. The primary determinants of the name are the structure of the carbon skeleton (acyclic vs. cyclic) and the position of the ketone functional group, which sets the numbering for all substituents. By adhering to the protocols outlined in this guide—identifying the parent structure, correctly numbering the carbons, and alphabetizing substituents—researchers can confidently and accurately name any structural isomer, ensuring clarity and precision in scientific discourse.

References

-

Nomenclature of Aldehydes & Ketones - Chemistry LibreTexts. (2023). Provides foundational rules for naming ketones, including suffix conventions and numbering for both acyclic and cyclic systems. [Link]

-

IUPAC Nomenclature - Naming Ketones Explained. (2016). A video tutorial offering examples of naming ketones with various functional groups and demonstrating the principle of alphabetizing substituents. [Link]

-

Naming Bicyclic Compounds – Fused, Bridged, and Spiro - Master Organic Chemistry. (2014). Details the nomenclature for more complex bicyclic systems. [Link]

-

Naming Cycloalkanes - Chemistry LibreTexts. (2023). Outlines the IUPAC rules for naming cycloalkanes and substituted cycloalkanes. [Link]

-

8-Bromooctanal | C8H15BrO | CID 10910716 - PubChem. National Center for Biotechnology Information. Provides an example of a C8H15BrO compound, though it is an aldehyde. [Link]

-

α-Bromoketone synthesis by bromination - Organic Chemistry Portal. Details methods for synthesizing α-bromo ketones. [Link]

- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (2012).

-

2-Bromooctanal | C8H15BrO | CID 10998212 - PubChem. National Center for Biotechnology Information. Another example of a C8H15BrO aldehyde isomer. [Link]

-

How to name organic compounds using the IUPAC rules. A guide from the University of Wisconsin-La Crosse, detailing functional group priority. [Link]

-

Isomerism - Getmyuni. Provides a general overview of different types of isomerism in organic chemistry. [Link]

-

Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. (2017). ResearchGate. [Link]

-

Naming Aldehydes and Ketones | OpenOChem Learn. Summarizes the key rules for ketone nomenclature. [Link]

-

Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023). Explains the chemical reactivity and synthesis involving α-halogenation. [Link]

-

Bromoacetone - Wikipedia. Provides an example of a simple α-bromo ketone, 1-bromopropan-2-one. [Link]

-

IUPAC nomenclature of organic chemistry - Wikipedia. A comprehensive overview of the IUPAC naming system. [Link]

-

IUPAC Nomenclature of Fused Bicyclic compounds. (2023). A video tutorial on the specific rules for fused ring systems. [Link]

-

Cycloalkanes nomenclature - Química Organica. Provides rules and examples for naming substituted cycloalkanes. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. IUPAC Rules [chem.uiuc.edu]

- 3. Naming Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

- 4. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cycloalkanes nomenclature [quimicaorganica.org]

- 7. youtube.com [youtube.com]

An In-Depth Technical Guide to 1-Bromooctan-2-one: Properties, Reactivity, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromooctan-2-one is an alpha-haloketone, a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This structural motif imparts a unique chemical reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. The presence of the electrophilic carbonyl carbon, the adjacent carbon bearing a good leaving group (bromide), and the enolizable alpha-protons on the other side of the carbonyl group all contribute to its diverse chemical behavior. This guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of this compound, its characteristic reactivity, and essential experimental protocols for its synthesis and handling.

Molecular Structure and Physicochemical Properties

The structural and electronic characteristics of this compound are central to understanding its reactivity. The electron-withdrawing nature of both the carbonyl oxygen and the bromine atom significantly influences the electron density across the molecule.

Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, we can extrapolate its properties based on its structure and data from shorter-chain analogs such as 1-bromo-2-butanone and 1-bromopentan-2-one.

| Property | Value (this compound) | Value (1-Bromo-2-butanone) | Value (1-Bromopentan-2-one) | Source |

| Molecular Formula | C₈H₁₅BrO | C₄H₇BrO | C₅H₉BrO | [1][2][3] |

| Molecular Weight | 207.11 g/mol | 151.00 g/mol | 165.03 g/mol | [1][2][3] |

| Appearance | Expected to be a colorless to yellowish liquid | Colorless to straw-colored liquid | Not specified | [2] |

| Boiling Point | Estimated >156 °C at 760 mmHg | 155.9 °C at 760 mmHg | Not specified | [4] |

| Density | Estimated ~1.2-1.3 g/mL at 25 °C | 1.439 g/cm³ | Not specified | [4] |

| Solubility | Expected to be soluble in organic solvents and insoluble in water. | Soluble in organic solvents | Not specified | [5] |

| Refractive Index | Not available | n20/D 1.465 (lit.) | Not specified |

Note: Properties for this compound are estimated based on trends observed in its shorter-chain homologs.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments.

-

-CH₂Br group: A singlet or a multiplet (if coupled to other protons) in the downfield region, typically around 3.8-4.2 ppm, due to the deshielding effect of the adjacent bromine atom and carbonyl group.

-

-CH₂- adjacent to the carbonyl: A triplet around 2.6-2.8 ppm.

-

Alkyl chain protons (-CH₂-)n: A complex multiplet in the range of 1.2-1.7 ppm.

-

Terminal methyl group (-CH₃): A triplet around 0.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl carbon (C=O): A signal in the highly deshielded region, typically around 200-205 ppm.

-

-CH₂Br carbon: A signal around 30-35 ppm.

-

Other alkyl carbons: Signals in the aliphatic region (10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups.

-

C=O stretch: A strong, sharp absorption band in the region of 1710-1730 cm⁻¹. This is a characteristic peak for an aliphatic ketone.

-

C-Br stretch: An absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

-

C-H stretches (sp³): Multiple bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z = 206 and 208, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).[6][7]

-

Major Fragmentation Pathways:

-

Alpha-cleavage: Loss of the hexyl radical (•C₆H₁₃) to give a fragment at m/z = 121/123.

-

Loss of a bromine radical (•Br) to give a fragment at m/z = 127.

-

McLafferty rearrangement is also possible, leading to other characteristic fragments.

-

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay between the carbonyl group and the alpha-bromine atom. This dual functionality allows for a variety of synthetically useful transformations.

Figure 1: Key reaction pathways of this compound.

Nucleophilic Substitution

The carbon atom bearing the bromine is highly susceptible to nucleophilic attack via an Sₙ2 mechanism. A wide range of nucleophiles can displace the bromide ion, leading to the formation of various substituted octan-2-ones. This is a cornerstone of its synthetic utility.

Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base, this compound can undergo the Favorskii rearrangement. This reaction proceeds through a cyclopropanone intermediate to yield a rearranged carboxylic acid or its derivative.

Dehydrobromination

Treatment with a non-nucleophilic base can also lead to an E2 elimination reaction, affording the corresponding α,β-unsaturated ketone, oct-1-en-3-one.[8] This is a valuable method for introducing unsaturation into a molecule.[8]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of α-bromoketones is the direct bromination of the corresponding ketone, in this case, 2-octanone.[9] The reaction is typically acid-catalyzed and proceeds via an enol intermediate.[9]

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap (to neutralize the HBr byproduct), dissolve 2-octanone in a suitable solvent such as methanol, diethyl ether, or glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent from the dropping funnel with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

Reaction Monitoring: The disappearance of the reddish-brown color of bromine indicates the completion of the reaction. The reaction progress can also be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and a small amount of sodium bisulfite solution to quench any unreacted bromine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation.

Figure 2: Synthesis of this compound via acid-catalyzed bromination.

Safety and Handling

This compound, like other α-haloketones, is a hazardous chemical and must be handled with appropriate safety precautions.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Toxicity: It is expected to be harmful if swallowed, in contact with skin, or inhaled.[1] It is also likely to be a lachrymator, causing severe eye irritation.[2][4]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. It is often stabilized with a small amount of calcium carbonate.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile synthetic intermediate with a rich and predictable chemical reactivity profile characteristic of α-haloketones. Its ability to undergo nucleophilic substitution, rearrangement, and elimination reactions makes it a valuable building block in the synthesis of a wide array of organic molecules. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development. While some of its physical properties are yet to be experimentally determined, a combination of theoretical knowledge and data from its homologs provides a solid foundation for its application in the laboratory.

References

-

PubChem. 1-Bromo-2-butanone. National Center for Biotechnology Information. [Link]

-

LookChem. 1-Bromo-2-butanone. [Link]

-

NIST. 2-Butanone, 1-bromo-. NIST Chemistry WebBook. [Link]

- Google Patents. Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.

-

Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

-

PubChem. 1-Bromopentan-2-one. National Center for Biotechnology Information. [Link]

-

ChemBK. 1-bromo-butan-2-one. [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

YouTube. mass spectrum & fragmentation of 1-bromobutane. [Link]

- Google Patents. Process for producing 2-bromocyclopentanone.

-

ResearchGate. Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. [Link]

-

Doc Brown's Chemistry. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Wikipedia. 1-Bromobutane. [Link]

-

Toppr. Outline both the retrosynthetic analysis and the forward synthesis of octanal and 2-octanone from 1-bromohexane via an alkyne. Show all reagents and isolated intermediates in the synthetic scheme. [Link]

-

Reddit. Separation of Ketone and alpha Bromo ketone. [Link]

-

PMC. Synthetic Access to Aromatic α-Haloketones. [Link]

-

Doc Brown's Chemistry. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]

-

Oreate AI Blog. Decoding the IR Spectrum of 2-Butanone: Insights Into Its Molecular Identity. [Link]

-

Environmental Health & Safety. Safe Handling and Storage of Chemicals. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

Sources

- 1. This compound | C8H15BrO | CID 3015323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-2-butanone | C4H7BrO | CID 13156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromopentan-2-one | C5H9BrO | CID 10057869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 1-Bromobutane - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Introduction: The Role of 1-Bromooctan-2-one in Modern Synthesis

An In-Depth Technical Guide to the Commercial Availability and Synthetic Utility of 1-Bromooctan-2-one

This compound (CAS No: 26818-08-6) is an alpha-haloketone, a class of organic compounds renowned for their utility as versatile building blocks in chemical synthesis. Its structure, featuring a reactive carbon-bromine bond adjacent to a carbonyl group, renders it a potent electrophile for a variety of nucleophilic substitution reactions. This reactivity is the cornerstone of its application in constructing more complex molecular architectures, a fundamental requirement in the fields of medicinal chemistry and materials science. For researchers and drug development professionals, understanding the commercial landscape, synthetic pathways, and chemical behavior of this compound is crucial for leveraging its synthetic potential. This guide provides a comprehensive technical overview, from sourcing the compound to its strategic application in the laboratory.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is paramount for its safe and effective use.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₅BrO |

| Molecular Weight | 207.11 g/mol [1] |

| CAS Number | 26818-08-6[1] |

| Appearance | Typically a colorless to yellow liquid |

| Primary Hazards | Lachrymator, Harmful if swallowed or inhaled, Causes skin and serious eye damage[1] |

Safety and Handling: this compound is classified as a hazardous substance and demands careful handling to ensure laboratory safety.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers, typically in research and development quantities. The product is often sold with a stabilizer, such as calcium carbonate, to inhibit decomposition during storage. When sourcing this reagent, it is essential to consider purity, quantity, and lead times.

| Supplier | Product Details |

| Sigma-Aldrich | Available through their catalog, often with specified purity grades. |

| Thermo Scientific Chemicals | Offered under the Acros Organics brand, stabilized with CaCO₃.[2] |

| Biosynth | Provides various pack sizes for research purposes.[3] |

| SynQuest Laboratories | Supplies the compound, often with detailed safety data sheets.[4] |

| Santa Cruz Biotechnology | Lists the product, noting it is a dangerous good for transport.[5] |

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Strategic Synthesis of α-Bromoketones: A Methodological Overview

While this compound is commercially available, understanding its synthesis is vital for contexts requiring in-situ generation or analog preparation. The most common and reliable method for its synthesis is the direct α-bromination of the parent ketone, 2-octanone. This reaction proceeds via an enol or enolate intermediate, which then reacts with an electrophilic bromine source.

The choice of brominating agent and reaction conditions is critical to maximize the yield of the desired mono-brominated product and minimize the formation of di- and poly-brominated byproducts.

Experimental Protocol: Acid-Catalyzed Bromination of 2-Octanone

This protocol describes a general, robust procedure for the synthesis of this compound.

1. Reagents and Materials:

- 2-Octanone

- Bromine (Br₂)

- Glacial Acetic Acid (solvent)

- Dichloromethane (extraction solvent)

- Saturated Sodium Bicarbonate solution

- Saturated Sodium Thiosulfate solution

- Anhydrous Magnesium Sulfate (drying agent)

- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

2. Step-by-Step Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-octanone (1.0 eq) in glacial acetic acid.

- Cool the solution in an ice bath to 0-5 °C.

- Prepare a solution of bromine (1.0 eq) in glacial acetic acid.

- Add the bromine solution dropwise to the stirred ketone solution over a period of 30-60 minutes, maintaining the temperature below 10 °C. The disappearance of the red-brown bromine color indicates its consumption.

- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until reaction completion is confirmed by TLC or GC analysis.

- Carefully pour the reaction mixture into a separatory funnel containing cold water and dichloromethane.

- Quench any unreacted bromine by adding saturated sodium thiosulfate solution until the organic layer is colorless.

- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

- Purify the crude product by vacuum distillation.

Causality and Experimental Rationale

-

Acid Catalyst: The reaction is typically catalyzed by a small amount of acid (HBr is often generated in situ), which accelerates the rate-determining step: the enolization of the ketone.[6]

-

Temperature Control: Low temperatures are crucial to control the reaction rate and prevent the formation of poly-brominated side products.[6]

-

Stoichiometry: Using a 1:1 molar ratio of ketone to bromine favors mono-bromination. An excess of bromine would increase the likelihood of di-bromination at the α-carbon.

Workflow Visualization

Caption: Synthesis workflow for this compound.

Core Reactivity and Applications in Drug Development

The primary utility of this compound stems from its role as an alkylating agent. The electron-withdrawing carbonyl group enhances the electrophilicity of the adjacent carbon, making it highly susceptible to attack by a wide range of nucleophiles.

This reactivity is harnessed to forge new carbon-carbon and carbon-heteroatom bonds, a fundamental strategy in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[7] The introduction of the eight-carbon chain can be used to increase the lipophilicity of a molecule, potentially improving its pharmacokinetic profile.

Furthermore, the strategic incorporation of bromine into a drug candidate—a process known as "bromination"—can confer several advantages. These include enhancing therapeutic activity, favorably altering metabolic pathways, and increasing the drug's duration of action.[8] The bromine atom can participate in halogen bonding, a non-covalent interaction that can improve drug-target binding affinity.[8]

General Reaction Pathway

Sources

- 1. This compound | C8H15BrO | CID 3015323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-2-butanone, 90%, stabilized, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. biosynth.com [biosynth.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. scbt.com [scbt.com]

- 6. Bromoacetone - Wikipedia [en.wikipedia.org]

- 7. 1-BROMO-2-BUTANONE CAS 816-40-0 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

Methodological & Application

Application Notes and Protocols: The Versatile Reactivity of 1-Bromooctan-2-one with Nucleophiles

Introduction: Unlocking the Synthetic Potential of α-Haloketones

α-Haloketones, such as 1-bromooctan-2-one, are powerful and versatile intermediates in modern organic synthesis. Their unique structural arrangement, featuring a halogen atom adjacent to a carbonyl group, creates two key electrophilic sites: the α-carbon and the carbonyl carbon. This dual reactivity allows for a diverse range of transformations, making them invaluable building blocks for constructing complex molecules, including heterocycles and pharmacologically active compounds.[1][2] The electron-withdrawing nature of the carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic attack, making SN2 reactions particularly facile.[2][3] This guide provides a detailed exploration of the primary reaction pathways of this compound with various classes of nucleophiles, offering both mechanistic insights and detailed experimental protocols for researchers in organic synthesis and drug development.

Core Reaction Mechanisms: A Triad of Reactivity

The reaction of this compound with nucleophiles is primarily governed by three key mechanistic pathways. The choice of nucleophile, base, and solvent system dictates which pathway predominates.

-

Bimolecular Nucleophilic Substitution (SN2): This is the most direct reaction pathway, where a nucleophile attacks the α-carbon, displacing the bromide leaving group.[4][5][6] This reaction proceeds with an inversion of stereochemistry if the α-carbon is chiral.[4][7] The presence of the adjacent carbonyl group accelerates the SN2 reaction rate compared to a typical primary alkyl halide.[2][3]

-

Favorskii Rearrangement: In the presence of a base, and given that the α-haloketone possesses a proton on the α'-carbon (the carbon on the other side of the carbonyl), a skeletal rearrangement can occur.[8] The reaction proceeds through a cyclopropanone intermediate, which is then opened by a nucleophile to yield a rearranged carboxylic acid derivative (e.g., an ester or amide).[8][9] For this compound, which has α'-protons, this is a significant potential reaction pathway, especially with alkoxide bases.

-

Kornblum Oxidation: When an α-bromoketone is treated with dimethyl sulfoxide (DMSO), an oxidation reaction can occur, converting the bromomethyl group into an aldehyde, thus forming a 1,2-dicarbonyl compound. This provides a direct route to valuable diketone structures.

Below is a workflow diagram illustrating the decision-making process based on the chosen reagents.

Caption: General reaction pathways of this compound.

I. Reactions with Oxygen Nucleophiles

A. Synthesis of α-Acyloxy Ketones via SN2 Reaction

The reaction of this compound with carboxylate nucleophiles, such as potassium acetate, is a classic SN2 displacement that yields α-acyloxy ketones.[10] These products are valuable intermediates in their own right.

Caption: SN2 mechanism with a carboxylate nucleophile.

Protocol 1: Synthesis of 1-Acetoxyoctan-2-one

-

Materials:

-

This compound (1.0 eq)

-

Potassium acetate (1.2 eq), dried

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a stirred solution of this compound in anhydrous DMF (approx. 0.5 M), add dried potassium acetate.

-

Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.[11]

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

-

Combine the organic layers, wash with saturated saline solution, dry over anhydrous magnesium sulfate, and filter.[11]

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

| Reagent | Molar Eq. | Solvent | Temp. | Time (h) | Typical Yield |

| Potassium Acetate | 1.2 | DMF | RT | 24-48 | >85% |

| Sodium Benzoate | 1.2 | DMF | 50 °C | 12-24 | >80% |

B. Favorskii Rearrangement with Alkoxides

When this compound is treated with a strong base like sodium methoxide, the Favorskii rearrangement can compete with or dominate the SN2 pathway.[8][12] The base abstracts an acidic α'-proton, leading to an enolate that cyclizes to a cyclopropanone intermediate. Subsequent nucleophilic attack by methoxide opens the ring to form a methyl heptanoate product.

Caption: Favorskii rearrangement of this compound.

Protocol 2: Favorskii Rearrangement to Methyl Heptanoate

-

Materials:

-

This compound (1.0 eq)

-

Sodium methoxide (2.5 eq)

-

Methanol, anhydrous

-

-

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol.

-

Cool the methoxide solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound in methanol to the cooled methoxide solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting methyl heptanoate by distillation.

-

II. Reactions with Nitrogen Nucleophiles

The reaction of this compound with primary or secondary amines is a reliable method for synthesizing α-amino ketones, which are crucial building blocks for many heterocyclic compounds and pharmaceuticals.[13][14][15] The reaction typically proceeds via an SN2 mechanism.[15][16] An excess of the amine is often used to act as both the nucleophile and the base to neutralize the HBr byproduct.

Protocol 3: Synthesis of 1-(Butylamino)octan-2-one

-

Materials:

-

This compound (1.0 eq)

-

n-Butylamine (2.5 eq)

-

Acetonitrile or Ethanol

-

-

Procedure:

-

Dissolve this compound in acetonitrile.

-

Add n-butylamine to the solution at room temperature.

-

Stir the mixture for 6-12 hours. The formation of butylammonium bromide may be observed as a precipitate.

-

Monitor the reaction by TLC.

-

Upon completion, filter off any precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a dilute aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the α-amino ketone. Further purification can be achieved via column chromatography if necessary.

-

| Nucleophile | Molar Eq. | Solvent | Temp. | Product |

| n-Butylamine | 2.5 | Acetonitrile | RT | 1-(Butylamino)octan-2-one |

| Morpholine | 2.2 | Ethanol | RT | 1-Morpholinooctan-2-one |

| Aniline | 2.2 | DMF | 60 °C | 1-(Phenylamino)octan-2-one |

III. Reactions with Sulfur Nucleophiles

Thiols are excellent nucleophiles and react readily with this compound to form α-thio ketones. In biological contexts, the reaction of α-haloketones with thiol-containing molecules like glutathione can lead to the formation of reactive episulfonium ions, which can act as DNA alkylating agents.[17]

Protocol 4: Synthesis of 1-(Phenylthio)octan-2-one

-

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.1 eq)

-

Potassium carbonate (1.5 eq)

-

Acetone

-

-

Procedure:

-

To a stirred suspension of potassium carbonate in acetone, add thiophenol and stir for 15 minutes at room temperature.

-

Add a solution of this compound in acetone dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Filter the mixture to remove inorganic salts and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate, wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography (silica gel, hexane/ethyl acetate).

-

IV. Kornblum Oxidation

The Kornblum oxidation provides a method to convert the bromomethyl group of this compound into a formyl group, yielding octane-1,2-dione. The reaction uses DMSO as the oxidant, typically in the presence of a mild base like sodium bicarbonate.[18]

Caption: Kornblum oxidation of this compound.

Protocol 5: Synthesis of Octane-1,2-dione

-

Materials:

-

This compound (1.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate (2.0 eq)

-

-

Procedure:

-

Combine this compound and sodium bicarbonate in DMSO.

-

Heat the mixture to 100-120 °C and stir for 1-2 hours.

-

Monitor the reaction by GC-MS or TLC.

-

Cool the reaction mixture to room temperature and pour it into a large volume of cold water.

-

Extract the aqueous mixture with ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash thoroughly with water to remove DMSO, then wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The resulting octane-1,2-dione can be purified by distillation or chromatography.

-

Conclusion and Applications

This compound is a highly adaptable synthetic precursor. The protocols detailed herein demonstrate its conversion into α-acyloxy, α-amino, and α-thio ketones, as well as rearranged esters and 1,2-diones. These products are not merely synthetic curiosities; they are pivotal intermediates in the construction of more complex molecular architectures. For instance, α-amino ketones are direct precursors to pyrazines, pyrroles, and other nitrogen-containing heterocycles.[13] Similarly, the versatile functional handles of the other products allow for their incorporation into larger molecules, a strategy frequently employed in the development of new therapeutic agents and functional materials.[14][19] A thorough understanding of the competing reaction pathways—SN2, Favorskii rearrangement, and oxidation—is crucial for any scientist aiming to exploit the full synthetic potential of this valuable reagent.

References

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Hassan, N. A., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 235-246. [Link]

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]

-

Couto, I., et al. (2021). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Molecules, 26(15), 4629. [Link]

-

Beke, M., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(16), 4945. [Link]

-

Wikipedia. (n.d.). Favorskii rearrangement. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

-

Poirier, M., et al. (2017). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters, 27(15), 3333-3337. [Link]

-

Prasad, D. J., et al. (2018). Recent methods for the synthesis of α-acyloxy ketones. Organic & Biomolecular Chemistry, 16(34), 6113-6136. [Link]

-

Greenberg, M. M., et al. (2011). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. ACS Chemical Biology, 6(5), 474-481. [Link]

-

Delport, H. P. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]

-

Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

-

ResearchGate. (2009). A new procedure for the synthesis of α-acyloxy aldehydes from ketones via α,β-epoxy sulfides. [Link]

-

Carlson, R., et al. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Synthetic Communications, 39(14), 2472-2480. [Link]

-

Professor Dave Explains. (2022). Favorskii Rearrangement. [Link]

-

Izumisawa, Y., & Togo, H. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry, 1(3), 54-62. [Link]

-

Shiva K Rastogi Lectures. (2021). SN2 Reaction Synthesis of 1-Bromobutane Part-1. [Link]

-

JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

- Google Patents. (2013). CN103449992A - Bromo-butanone synthesis method.

-

The Organic Chemistry Tutor. (2020). 001 SN2 reaction mechanism. [Link]

-

Kende, A. S. (1975). The Favorskiĭ Rearrangement of Haloketones. Organic Reactions, 11, 261-308. [Link]

-

Guchhait, S. K., et al. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4), RCR5067. [Link]

- Google Patents. (1986). US4579977A - Process for the oxidation of organic halides to organic aldehydes.

-

Hartwig, J. F., et al. (2018). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Nature Chemistry, 10(12), 1215-1221. [Link]

-

de la Cruz, J., et al. (2019). A Mild, Fast, and Scalable Synthesis of Substituted α-Acyloxy Ketones via Multicomponent Reaction Using a Continuous Flow Approach. Frontiers in Chemistry, 7, 532. [Link]

-

Purechemistry. (2023). Favorskii rearrangement reaction, mechanism and affecting factors. [Link]

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(11), 4398-4454. [Link]

-

Wikipedia. (n.d.). SN2 reaction. [Link]

-

Elgemeie, G. H., et al. (2023). Synthesis of biologically active heterocyclic compounds from β-diketones. ACG Publications, 17(8), 1836-1865. [Link]

-

ResearchGate. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. [Link]

-

Filo. (2025). Synthesis of 1-bromo-3-methyl-2-butanone?[Link]

-

ResearchGate. (2007). Microwave-assisted Kornblum oxidation of organic halides. [Link]

-

Sancineto, L., et al. (2020). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 63(21), 12395-12417. [Link]

-

Chemistry LibreTexts. (2024). 11.2: The Sₙ2 Reaction. [Link]

-

Turro, N. J., et al. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Chemical Communications, (5), 270-271. [Link]

-

The Organic Chemistry Tutor. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]

-

OpenStax. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

-

Sci-Hub. (1995). Electrochemical Oxidation of α-Bromoketones into Esters. [Link]

Sources

- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 6. SN2 reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent methods for the synthesis of α-acyloxy ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis routes of 1-Bromo-2-butanone [benchchem.com]

- 12. purechemistry.org [purechemistry.org]

- 13. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 16. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 17. Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. US4579977A - Process for the oxidation of organic halides to organic aldehydes - Google Patents [patents.google.com]

- 19. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Bromooctan-2-one in Medicinal Chemistry

Introduction: The Strategic Importance of α-Halo Ketones in Drug Discovery

In the landscape of medicinal chemistry, the α-halo ketone motif stands as a cornerstone for the synthesis of a diverse array of therapeutic agents. These bifunctional molecules, possessing both an electrophilic carbon and a carbonyl group, offer a versatile platform for the construction of complex molecular architectures. 1-Bromooctan-2-one, with its linear eight-carbon chain, represents a valuable building block for introducing lipophilic character into a molecule, a property often sought to enhance membrane permeability and target engagement. This application note will provide a comprehensive overview of the utility of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors. The long alkyl chain of this compound makes it a particularly interesting synthon for the development of bioactive lipids and enzyme inhibitors targeting hydrophobic binding pockets.

Synthesis of this compound: A General Protocol

The α-bromination of ketones is a fundamental transformation in organic synthesis.[1] A common and effective method involves the reaction of the parent ketone, 2-octanone, with a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) under acidic conditions. The acid catalyst facilitates the formation of the enol tautomer, which is the reactive species towards the electrophilic bromine source.

Protocol 1: Synthesis of this compound

Materials:

-

2-Octanone

-

N-Bromosuccinimide (NBS)

-

Acetic acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-octanone (1 equivalent) in dichloromethane, add a catalytic amount of acetic acid.

-

Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Expected Yield: 70-85%

Note: This is a general protocol and may require optimization for scale and specific laboratory conditions.

Applications of this compound in Medicinal Chemistry

The reactivity of this compound allows for its application in a variety of synthetic transformations to generate molecules with potential therapeutic value.

Synthesis of Substituted Thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring, a privileged scaffold in medicinal chemistry found in numerous approved drugs.[2][3] This reaction involves the condensation of an α-halo ketone with a thioamide.

Reaction Principle: The reaction proceeds through the initial formation of a C-S bond between the thioamide sulfur and the α-carbon of the bromo-ketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole.[4]

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Caption: General mechanism for SN2 alkylation.

Protocol 3: O-Alkylation of a Phenolic Compound

Materials:

-

This compound

-

A substituted phenol

-

Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a solution of the substituted phenol (1 equivalent) in acetone or DMF, add potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add a solution of this compound (1.1 equivalents) in the same solvent dropwise.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The residue can be purified by column chromatography to yield the desired O-alkylated product.

Expected Yield: 75-90%

Synthesis of α-Amino Ketones as Pharmacophores

α-Amino ketones are important structural motifs present in many biologically active compounds, including antidepressants and appetite suppressants. [5]this compound can serve as a precursor for the synthesis of long-chain α-amino ketones.

Protocol 4: Synthesis of an α-Azido Ketone Intermediate

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting α-azido-octan-2-one can be used in the next step without further purification.

Subsequent Reduction to the α-Amino Ketone:

The α-azido ketone can be reduced to the corresponding α-amino ketone using various methods, such as catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction (triphenylphosphine followed by hydrolysis).

Potential Biological Activities of this compound Derivatives

The long lipophilic chain introduced by this compound can direct the resulting molecules to specific biological targets.

Table 1: Potential Therapeutic Targets and Activities

| Derivative Class | Potential Biological Activity | Rationale |

| Substituted Thiazoles | Anti-inflammatory, Antimicrobial, Anticancer | The thiazole ring is a known pharmacophore, and the hexyl side chain can enhance binding to hydrophobic pockets in enzymes or receptors. |

| O/S/N-Alkylated Compounds | Enzyme Inhibitors (e.g., Lipases, Proteases) | The long alkyl chain can mimic the substrate of lipolytic enzymes, leading to competitive inhibition. [6] |

| α-Amino Ketones | CNS agents, Anticancer agents | The α-amino ketone moiety is a key feature in several CNS-active drugs. The long chain could modulate blood-brain barrier permeability. |

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its ability to participate in a variety of chemical transformations, coupled with the introduction of a lipophilic octan-2-one moiety, makes it a powerful tool for the synthesis of novel drug candidates. The protocols provided in this application note serve as a starting point for researchers to explore the rich chemistry of this compound and to unlock its potential in the development of new therapeutics. The inherent reactivity of the α-bromo ketone functionality allows for the construction of diverse molecular scaffolds, and the long alkyl chain provides a handle for modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

References

- Gomha, S. M., et al. (2017).

-

Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]

-

Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

- De Kimpe, N., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 18(47), 9476-9494.

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

- Prestwich, G. D., et al. (2014). Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. MedChemComm, 5(11), 1599-1607.

-

University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

- Google Patents. (n.d.). CN103449992A - Bromo-butanone synthesis method.

-

Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

ACS Omega. (2025, December 17). A Green, Facile Method for Selective α-Bromination of Flavanones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of long-chain ketones and aldehydes (A) Representative.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Lipids: chemical tools for their synthesis, modification, and analysis. Retrieved from [Link]

-

Chem Help ASAP. (2019, June 22). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone [Video]. YouTube. [Link]

-

National Institutes of Health. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bromocarboxylic acid synthesis by bromination. Retrieved from [Link]

-

MDPI. (2023, November 1). Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. Retrieved from [Link]

-

Royal Society of Chemistry. (2020, December 8). Recent advances in the synthesis of α-amino ketones. Retrieved from [Link]

-

Chad's Prep. (2021, March 30). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry [Video]. YouTube. [Link]

-